3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile
Description
3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a hydroxymethyl group and a piperidinyl moiety linked via a methoxyethoxy chain
Properties
IUPAC Name |
3-(hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-8-9-21-15-4-6-18(7-5-15)16-3-2-13(11-17)10-14(16)12-19/h2-3,10,15,19H,4-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFRWKFSNSLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C2=C(C=C(C=C2)C#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile typically involves multiple steps:
Formation of the Benzonitrile Core: The starting material, 4-bromobenzonitrile, undergoes a nucleophilic substitution reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 4-(2-methoxyethoxy)benzonitrile.
Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under reflux conditions to introduce the piperidinyl group, forming 4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a base like sodium hydroxide to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions, potentially forming various ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 3-(Carboxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile.
Reduction: 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzylamine.
Substitution: Various ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperidinyl group is a common motif in many bioactive molecules, suggesting possible pharmacological applications.
Medicine
In medicinal chemistry, 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group may facilitate binding to these targets, while the hydroxymethyl and methoxyethoxy groups could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Methoxyethoxy)piperidin-1-yl]benzonitrile: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
3-(Hydroxymethyl)-4-piperidin-1-ylbenzonitrile: Lacks the methoxyethoxy chain, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxymethyl and methoxyethoxy groups, along with the piperidinyl moiety, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
